3-(Difluoromethyl)phenol

Übersicht

Beschreibung

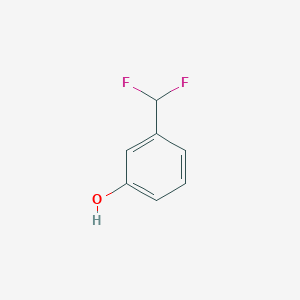

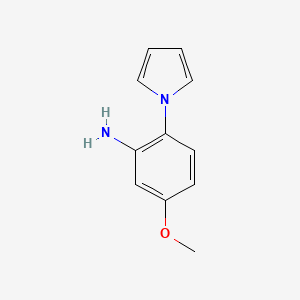

3-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It is a member of the class of phenols .

Synthesis Analysis

The difluoromethylation of phenols can be achieved with a simple, non-ozone-depleting reagent. The reaction occurs within minutes at room temperature with exceptional functional-group tolerance .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached. The molecular weight is 144.12 g/mol . The IUPAC name for this compound is 3-(difluoromethyl)phenol .Chemical Reactions Analysis

Difluoromethylation of phenols and thiophenols with the S-(Difluoromethyl)sulfonium salt has been studied. A wide variety of diversely functionalized phenols and thiophenols were readily converted to their corresponding aryl difluoromethyl ethers in good to excellent yields in the presence of lithium hydroxide .Physical And Chemical Properties Analysis

3-(Difluoromethyl)phenol has a molecular weight of 144.12 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. Its exact mass is 144.03867113 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis Optimization

The synthesis of 3-(trifluoromethyl)phenol and related compounds has been a subject of considerable interest due to its importance as an intermediate in medicine and pesticide production. Zhang Zhi-hai (2010) outlined an optimized synthesis process for 3-trifluoromethyl phenol, enhancing both yield and purity through steps like nitration, reduction, diazotization, and hydrolysis. This optimized process is vital for ensuring the efficient production of high-quality intermediates for further applications (Zhang Zhi-hai, 2010).

Difluoromethyl Ethers Preparation

Difluoromethyl ethers, derivable from phenols, find utility in various applications. W. R. Dolbier et al. (2014) demonstrated a three-step process for their preparation from phenols. This method involved the conversion of formate esters to dichloromethyl ethers, followed by chlorine/fluorine exchange to form difluoromethyl ethers. This process, efficient for a wide range of phenols, underscores the versatility and utility of difluoromethyl ethers in scientific research (W. R. Dolbier et al., 2014).

Use in Radical Deselenylation

The incorporation of the difluoro(phenylseleno)methyl group into carbonyl compounds has been explored by Ying-Ying Qin et al. (2005). They developed a novel strategy for synthesizing [difluoro(phenylseleno)methyl]trimethylsilane, which is further used as a nucleophilic difluoromethylating reagent. The resulting alcohols containing PhSeCF2 could be conveniently transformed into difluoromethyl alcohols through radical deselenylation. This highlights the potential of 3-(difluoromethyl)phenol derivatives in advanced synthetic chemistry (Ying-Ying Qin et al., 2005).

Eco-Friendly Synthesis Approaches

Y. Zafrani et al. (2009) reported an eco-friendly method for the difluoromethylation of phenols and thiophenols using diethyl bromodifluoromethylphosphonate. This approach, characterized by mild conditions and the production of environmentally benign side products like diethyl phosphate ion, emphasizes the increasing importance of sustainability in chemical synthesis (Y. Zafrani et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The development of efficient methods for the synthesis of difluoromethyl compounds, as well as modern and accurate methods for their detection and analysis, will continue .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURSDTIXPRXFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377789 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)phenol | |

CAS RN |

405196-14-7 | |

| Record name | 3-DIFLUOROMETHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)

![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)